Product packaging for Isobutyl-3-azidothiophene-2-carboxylate(Cat. No.:)

Isobutyl-3-azidothiophene-2-carboxylate

Cat. No.: B8360457
M. Wt: 225.27 g/mol
InChI Key: JBPMKMHHMHYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl-3-azidothiophene-2-carboxylate is a specialized chemical intermediate of significant value in pharmaceutical research and development. Its primary application, as documented in peer-reviewed studies, is in the synthesis of a novel class of triazolothienopyrimidine-based urea transporter (UT-B) inhibitors . These inhibitors have shown low nanomolar potency and are investigated for their potential as a new type of diuretic agent with a unique 'urearetic' mechanism, which may be useful for therapy of diuretic-refractory edema in heart and liver failure . In the synthetic pathway, this azido-containing compound serves as a crucial building block. It undergoes a base-mediated cycloaddition and lactamation reaction with various arylsulfonylacetonitriles to construct the complex triazolothienopyrimidine scaffold central to these bioactive molecules . The choice of the isobutyl ester, over a methyl ester, was specifically made to enhance the stability of the intermediate during the base-promoted cycloaddition steps, thereby improving the overall synthetic yield . This compound is offered exclusively for research purposes. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2S B8360457 Isobutyl-3-azidothiophene-2-carboxylate

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-methylpropyl 3-azidothiophene-2-carboxylate

InChI

InChI=1S/C9H11N3O2S/c1-6(2)5-14-9(13)8-7(11-12-10)3-4-15-8/h3-4,6H,5H2,1-2H3

InChI Key

JBPMKMHHMHYOFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CS1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for Isobutyl 3 Azidothiophene 2 Carboxylate

Precursor Synthesis and Strategic Azidation of the Thiophene (B33073) Ring

The initial phase of the synthesis centers on creating a thiophene ring substituted with functional groups that facilitate the subsequent introduction of the azido (B1232118) group. This involves the preparation of a brominated aldehyde, which serves as the foundational electrophile for the key substitution reaction.

The compound 3-Bromothiophene-2-carboxaldehyde is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. medchemexpress.com Its preparation is a crucial first step. The synthesis typically begins with 3-bromothiophene, which is itself a key intermediate for producing 3-substituted thiophenes. orgsyn.org

One established route to 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene. orgsyn.org A more direct approach involves the isomerization of 2-bromothiophene. google.com Once 3-bromothiophene is obtained, a formyl group must be introduced at the 2-position. This is typically achieved through metalation followed by formylation. The process involves treating 3-bromothiophene with a strong base like n-butyllithium at low temperatures. This selectively removes the proton at the 2-position, which is the most acidic position adjacent to the sulfur atom, creating a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 3-Bromothiophene-2-carboxaldehyde.

Table 1: Properties of 3-Bromothiophene-2-carboxaldehyde

Property Value
Molecular Formula C₅H₃BrOS sigmaaldrich.com
Molecular Weight 191.05 g/mol sigmaaldrich.com
Appearance Liquid or Solid sigmaaldrich.com

| Density | 1.755 g/mL at 25 °C sigmaaldrich.com |

The introduction of the azido group onto the thiophene ring is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this key step, the bromine atom of 3-Bromothiophene-2-carboxaldehyde is displaced by an azide (B81097) nucleophile, typically from a source like sodium azide (NaN₃).

The thiophene ring itself is electron-rich and generally not prone to nucleophilic attack. st-andrews.ac.uk However, the presence of a strong electron-withdrawing group, such as the carboxaldehyde group at the 2-position, is essential. This group activates the thiophene ring towards nucleophilic attack by stabilizing the negative charge that develops in the intermediate Meisenheimer complex. nih.govresearchgate.net The SNAr mechanism proceeds in a stepwise fashion: first, the azide ion attacks the carbon atom bonded to the bromine, forming a resonance-stabilized anionic σ-complex (Meisenheimer adduct). nih.gov Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and resulting in the formation of 3-azidothiophene-2-carboxaldehyde.

Table 2: Key Aspects of Nucleophilic Aromatic Substitution on Thiophene

Feature Description
Reaction Type Nucleophilic Aromatic Substitution (SNAr) nih.gov
Nucleophile Azide ion (N₃⁻)
Leaving Group Bromide ion (Br⁻)
Activating Group Carboxaldehyde (-CHO) at the C2 position

| Intermediate | Meisenheimer complex (anionic σ-complex) nih.govresearchgate.net |

The formation of azidothiophene derivatives is predominantly achieved through the nucleophilic aromatic substitution of halothiophenes. researchgate.netnih.gov The success of this method relies heavily on the substitution pattern of the thiophene ring. The presence of electron-withdrawing groups is crucial for activating the ring system for the SNAr reaction. nih.govst-andrews.ac.uk The reactivity of halothiophenes in these reactions generally follows the order F > Cl > Br > I for the leaving group, although bromo- and iodo- derivatives are common substrates due to their accessibility.

Computational studies on the SNAr reactions of substituted thiophenes have provided detailed insights into the reaction mechanism. nih.govnih.govresearchgate.net These studies confirm a stepwise pathway involving the initial addition of the nucleophile to form the intermediate, followed by the departure of the leaving group. nih.govnih.gov The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. Alternative, though less common, methods for synthesizing azides include the reaction of diazonium salts with azide ions, but this is less applicable to thiophene systems where the diazonium salts can be unstable.

Carboxylic Acid Formation and Subsequent Esterification Processes

Following the successful introduction of the azido group, the synthetic sequence proceeds with the modification of the carboxaldehyde group to form the final isobutyl ester.

The next step in the synthesis is the oxidation of the aldehyde group in 3-azidothiophene-2-carboxaldehyde to a carboxylic acid, yielding 3-azidothiophene-2-carboxylic acid. The oxidation of thiophene-2-carboxaldehyde derivatives is a well-established transformation. wikipedia.orgwikiwand.com

The final step in the synthesis of Isobutyl-3-azidothiophene-2-carboxylate is the esterification of the 3-azidothiophene-2-carboxylic acid with isobutyl alcohol. Several standard methods for ester formation can be utilized.

The most direct method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and it is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Alternatively, the carboxylic acid can be converted into a more reactive acyl derivative first. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride. This highly reactive intermediate readily reacts with isobutyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to give the desired isobutyl ester in high yield. This two-step procedure is often preferred for its faster reaction rates and generally higher yields compared to direct Fischer esterification.

Alkylation Strategies for Isobutyl Ester Moiety Elaboration

Direct Alkylation of the Carboxylic Acid with Isobutyl Halides

A straightforward and common method for the synthesis of esters is the direct alkylation of a carboxylate salt with an alkyl halide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the context of synthesizing this compound, this would involve the reaction of 3-azidothiophene-2-carboxylic acid with an isobutyl halide.

The initial step of this process is the deprotonation of the 3-azidothiophene-2-carboxylic acid to form the corresponding carboxylate anion. This is typically achieved by treating the carboxylic acid with a suitable base. The resulting carboxylate is a potent nucleophile that can then react with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, to yield the desired ester.

Reaction Scheme:

Deprotonation: 3-azidothiophene-2-carboxylic acid + Base → 3-azidothiophene-2-carboxylate anion

Nucleophilic Substitution: 3-azidothiophene-2-carboxylate anion + Isobutyl halide → this compound + Halide salt

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation without interfering with the nucleophilic attack of the carboxylate.

Table 1: Representative Conditions for Direct Alkylation

Parameter Condition
Substrate 3-azidothiophene-2-carboxylic acid
Alkylating Agent Isobutyl bromide or Isobutyl iodide
Base Potassium carbonate or Sodium hydride
Solvent Dimethylformamide (DMF) or Acetonitrile

| Temperature | Room temperature to 60 °C |

Note: The conditions presented are based on general procedures for the alkylation of heterocyclic carboxylic acids and may require optimization for this specific substrate.

Alternative Esterification Approaches for Carboxylic Acid Derivatives

Beyond direct alkylation, several other effective methods exist for the esterification of carboxylic acids. These alternative approaches often involve the activation of the carboxylic acid to enhance its reactivity towards the alcohol.

One of the most classic and widely used methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (3-azidothiophene-2-carboxylic acid) and an excess of the alcohol (isobutanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation. athabascau.ca

Another powerful strategy involves the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride . 3-azidothiophene-2-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-azidothiophene-2-carbonyl chloride. This highly electrophilic intermediate can then readily react with isobutanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. This method is generally faster and often results in higher yields compared to Fischer esterification. chemistrysteps.com

Table 2: Overview of Alternative Esterification Methods

Method Activating Agent Key Reagents Advantages Disadvantages
Fischer-Speier Esterification Strong Acid Isobutanol, H₂SO₄ or TsOH Inexpensive reagents, suitable for large scale. masterorganicchemistry.com Equilibrium reaction, requires water removal, harsh conditions. athabascau.ca
Acyl Chloride Formation Chlorinating Agent SOCl₂ or (COCl)₂, Isobutanol, Pyridine High yields, fast reaction times. chemistrysteps.com Involves hazardous reagents, generates acidic byproduct.

| Coupling Agent-Mediated Esterification | Coupling Agent | DCC or EDC, Isobutanol, DMAP | Mild reaction conditions, high yields. | Higher cost of reagents, stoichiometric byproducts. |

Methodological Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key considerations for scalable synthesis include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the price and accessibility of 3-azidothiophene-2-carboxylic acid, isobutyl alcohol/halides, and any catalysts or reagents.

Reaction Yield and Purity: High-yielding reactions are preferred to maximize product output and minimize waste. The ease of purification of the final product is also a critical factor.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly evaluated. For example, the use of thionyl chloride in the acyl chloride route requires special handling due to its corrosive and toxic nature. The azide functional group itself can be thermally sensitive, necessitating careful temperature control.

Environmental Impact and Waste Management: The generation of waste products, particularly hazardous ones, should be minimized. "Green" chemistry principles, such as the use of less toxic solvents and catalytic rather than stoichiometric reagents, are increasingly important in industrial processes.

Operational Simplicity: A process with fewer steps and simpler operations is generally more robust and easier to implement on a large scale.

Direct alkylation and Fischer esterification are often favored for large-scale synthesis due to the relatively low cost of the raw materials. However, the Fischer esterification may require significant energy input for water removal. The acyl chloride route, while often providing higher yields, may be less desirable due to the safety and handling concerns associated with chlorinating agents.

Comparative Analysis of Synthetic Pathways for Related Azidothiophene Esters

The electronic properties of the 3-azido-2-thiophenecarboxylic acid moiety are an important consideration. The azido group is electron-withdrawing, which can influence the reactivity of the carboxylic acid. This electronic effect can make the carboxylate a weaker nucleophile in the direct alkylation pathway, potentially requiring more forcing conditions. Conversely, the electron-withdrawing nature of the azido group can increase the electrophilicity of the carbonyl carbon, which may be beneficial in the Fischer esterification.

Table 3: Comparative Analysis of Synthetic Pathways

Feature Direct Alkylation Fischer Esterification Acyl Chloride Route
Starting Materials Carboxylic acid, Isobutyl halide Carboxylic acid, Isobutanol Carboxylic acid, Isobutanol
Key Reagents Base (e.g., K₂CO₃) Acid catalyst (e.g., H₂SO₄) Chlorinating agent (e.g., SOCl₂), Base (e.g., Pyridine)
Typical Yields (Analogous Systems) Moderate to Good Moderate to Good (with water removal) Good to Excellent
Reaction Conditions Mild to moderate Elevated temperatures Mild (ester formation step)
Advantages Simple procedure, avoids strong acids. Cost-effective for large scale. High reactivity, often high yields.

| Disadvantages | Potential for side reactions, may require reactive alkyl halide. | Reversible, requires harsh conditions. | Use of hazardous reagents, generation of corrosive byproducts. |

Chemical Transformations and Reactivity Profile of Isobutyl 3 Azidothiophene 2 Carboxylate

Intrinsic Reactivity of the Azido (B1232118) Functional Group

The azide (B81097) moiety (-N₃) is a high-energy functional group known for its ability to release dinitrogen gas (N₂), a thermodynamically very stable molecule. This process generates a highly reactive, electron-deficient nitrogen species known as a nitrene.

The primary reaction pathway for organic azides, including isobutyl-3-azidothiophene-2-carboxylate, is its decomposition under thermal or photochemical conditions to generate a nitrene intermediate with the concurrent extrusion of molecular nitrogen. researchgate.netrsc.org This transformation is a key step that unlocks a wide range of subsequent chemical reactions.

The decomposition proceeds via a stepwise mechanism where the initial and rate-determining step is the formation of the nitrene. rsc.org Concerted mechanisms, where nitrogen extrusion and subsequent bond formation occur simultaneously, have been largely discarded based on computational analysis. rsc.org

Thermal Decomposition : When heated, typically in an inert solvent such as toluene (B28343) or xylene, the C-N bond of the azide cleaves, leading to the release of N₂ gas and the formation of a 3-thienylnitrene intermediate. Studies on analogous systems, such as 3-azidobenzo[b]thiophene-2-carbaldehyde derivatives, show that these reactions proceed smoothly in refluxing toluene. researchgate.netrsc.org

Photochemical Decomposition : Alternatively, irradiation with UV light provides the necessary energy to cleave the C-N bond, also yielding the thienylnitrene. Photolysis is often conducted at lower temperatures than thermolysis and can sometimes provide cleaner reactions or different product distributions.

In both pathways, the initial product is the highly reactive isobutyl-2-(3-nitrenothiophen-2-yl)carboxylate.

The fate of the generated 3-thienylnitrene is highly dependent on the substitution pattern of the thiophene (B33073) ring. The position of the nitrene relative to other functional groups dictates the subsequent reaction, highlighting significant regiospecificity.

For 3-azidothiophenes bearing a substituent at the 2-position, such as the isobutyloxycarbonyl group in the title compound, the dominant reaction pathway for the nitrene intermediate is intramolecular cyclization. Research on analogous 3-azidobenzo[b]thiophenes with adjacent vinyl groups demonstrates a strong propensity for the nitrene to react with the ortho-substituent, leading to the formation of fused heterocyclic systems, specifically pyrroles. researchgate.netrsc.org This occurs through an initial attack of the nitrene on the adjacent group, followed by rearrangement and aromatization.

In contrast, nitrenes generated at the 2-position (α-position) of the thiophene ring tend to induce ring-cleavage, leading to the formation of open-chain nitrilic enethione products. researchgate.netrsc.org This highlights the critical role of the substituent position in directing the reactivity of the nitrene intermediate. For this compound, the expected pathway is intramolecular interaction with the ester group or cyclization onto the thiophene ring itself, rather than ring fragmentation.

The azido group can be readily reduced to the corresponding primary amine, providing a valuable synthetic route to isobutyl-3-aminothiophene-2-carboxylate. This transformation can be achieved through several reliable methods.

One of the most common and effective methods is the Staudinger reduction , which involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis of the resulting aza-ylide intermediate. wikipedia.orgorganic-chemistry.org This method is exceptionally mild and tolerant of a wide range of functional groups, including esters. youtube.com

Other established methods for azide reduction include:

Catalytic Hydrogenation : This involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. This method, however, is less chemoselective and may also reduce the ester functionality if not performed under carefully controlled conditions.

In some cases, unintended reduction of the azide to an amine can occur as a side reaction during other transformations, for instance, during attempted condensation reactions with ketones. rsc.org

The reaction of this compound with trivalent phosphorus compounds, typically triphenylphosphine (PPh₃), initiates the Staudinger reaction. jk-sci.com The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by an intramolecular cyclization and subsequent extrusion of N₂ gas to form a highly versatile intermediate known as an iminophosphorane or aza-ylide. wikipedia.orgorganic-chemistry.org

This iminophosphorane intermediate is at a crucial branch point for two synthetic pathways:

Staudinger Reduction : As mentioned previously, in the presence of water, the iminophosphorane is hydrolyzed to yield the primary amine (isobutyl-3-aminothiophene-2-carboxylate) and triphenylphosphine oxide. wikipedia.orgyoutube.com This serves as a mild and efficient method for amine synthesis.

Aza-Wittig Reaction : In the absence of water, the iminophosphorane can react with carbonyl compounds in what is known as the aza-Wittig reaction. wikipedia.orgchem-station.com This reaction is a powerful tool for forming carbon-nitrogen double bonds (imines). A particularly important application is the intramolecular aza-Wittig reaction , where the carbonyl group is present in the same molecule as the original azide. scispace.comresearchgate.net This strategy is widely used for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com For a derivative of the title compound containing an aldehyde or ketone, this pathway would lead to the formation of a fused thienopyrrole or a related N-heterocycle.

Reaction Reagents Intermediate Final Product Ref.
Staudinger Reduction1. PPh₃2. H₂OIminophosphoranePrimary Amine wikipedia.orgjk-sci.com
Aza-Wittig Reaction1. PPh₃2. R₂C=OIminophosphoraneImine wikipedia.orgchem-station.com

Cycloaddition Reactions (Excluding Click Chemistry)

The azide functional group is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with a variety of unsaturated partners (dipolarophiles). This reactivity provides a direct route to five-membered heterocyclic rings.

This compound is expected to undergo [3+2] cycloaddition reactions with various dipolarophiles, a process that is fundamental in heterocyclic synthesis.

Reaction with Alkynes : The reaction with alkynes, particularly those activated by electron-withdrawing groups such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of 1,2,3-triazoles. The reaction proceeds by the concerted addition of the azide to the alkyne triple bond, leading to a stable, aromatic triazole ring. This reaction is often performed under thermal conditions.

Reaction with Alkenes : Cycloaddition with alkenes yields Δ²-triazolines. These five-membered rings are generally less stable than the corresponding triazoles. Depending on the substituents and reaction conditions, the triazoline can sometimes be isolated, or it may undergo spontaneous decomposition, such as the loss of N₂, to form aziridines or rearrange to form enamines.

Reaction with Enamines : Enamines are electron-rich alkenes that serve as excellent dipolarophiles. researchgate.net The [3+2] cycloaddition of an azide with an enamine typically forms a triazoline intermediate. This intermediate can then undergo further transformation, often involving the elimination of an amine, to yield a stable 1,2,3-triazole. This reaction provides a regioselective route to substituted triazoles. researchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the enamine and the lowest unoccupied molecular orbital (LUMO) of the azide governs the regiochemical outcome.

Dipolarophile Initial Product Potential Final Product(s)
Alkyne (e.g., DMAD)TriazoleSubstituted 1,2,3-Triazole
AlkeneΔ²-TriazolineTriazoline, Aziridine, Enamine
EnamineTriazolineSubstituted 1,2,3-Triazole

Stereochemical Outcomes and Regioselective Control in Cycloaddition Processes

In the context of 1,3-dipolar cycloadditions, a key reaction class for azides, the stereochemistry and regioselectivity are critical aspects that determine the structure of the final product. For this compound acting as a 1,3-dipole, its reaction with dipolarophiles such as alkenes and alkynes is governed by frontier molecular orbital (FMO) theory. pressbooks.pub The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub

The concerted nature of these cycloadditions means that the stereochemistry of the dipolarophile is typically retained in the product. libretexts.org For instance, a reaction with a cis-alkene will yield a different stereoisomer than a reaction with a trans-alkene.

Regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, is influenced by both electronic and steric factors. In the case of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, the reaction can yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers when conducted under thermal conditions. wikipedia.orgnih.gov The specific regiochemical outcome for this compound would depend on the electronic nature of the substituent on the alkyne. Computational studies, often employing Density Functional Theory (DFT), are used to predict the activation barriers for the formation of different regioisomers, with the lowest energy pathway being favored. rsc.orgresearchgate.net For instance, in reactions with unsymmetrical alkynes, one regioisomer is often formed preferentially. The polarization of the aryne's triple bond can lead to significant asynchronous character in the initial bond formation, influencing regioselection. nih.gov

Formation of Various Fused and Unfused Heterocyclic Systems from Azidothiophenes

The azide group of azidothiophenes like this compound is a key precursor for synthesizing a wide array of heterocyclic compounds.

Unfused Heterocycles: The most prominent example is the formation of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.org This reaction is a cornerstone for creating highly functionalized five-membered heterocyclic rings.

Fused Heterocycles: Intramolecular reactions of azidothiophenes can lead to the formation of fused ring systems. For example, if a suitable reactive partner, such as an alkene or alkyne, is present elsewhere on the molecule or on an adjacent substituent, an intramolecular cycloaddition can occur, leading to the formation of thieno-fused heterocycles. Furthermore, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including C-H insertion or cyclization with adjacent groups, to form fused heterocyclic structures. The synthesis of N-fused heterocycles is of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. nih.gov

"Click Chemistry" Methodologies Utilizing the Azido Group

The azide functionality makes this compound an ideal substrate for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. wikipedia.org It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.gov This reaction represents a significant improvement over the thermal Huisgen cycloaddition, which is slower and often produces mixtures of regioisomers. wikipedia.orgnih.gov

The reaction is typically carried out using a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgresearchgate.net The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and prevent side reactions. glenresearch.com

The mechanism of the CuAAC reaction is more complex than a simple concerted cycloaddition and is understood to proceed through a stepwise pathway involving copper acetylide intermediates. nih.gov While the precise nature of the catalytically active species has been a subject of study, evidence points towards the involvement of polynuclear copper complexes. beilstein-journals.orgnih.gov

The currently accepted mechanism involves several key steps:

Formation of a copper(I)-acetylide complex from the terminal alkyne and the Cu(I) catalyst.

Coordination of the azide (this compound) to the copper center.

A key cyclization step where the terminal nitrogen of the azide attacks the internal carbon of the copper-bound acetylide.

Protonolysis of the resulting copper-triazolide intermediate to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. researchgate.net

Kinetic studies have shown that the reaction rate can be dramatically accelerated (by factors of up to 10⁷) compared to the uncatalyzed thermal reaction. nih.gov The rate is sensitive to the nature of the alkyne, with electron-withdrawing groups adjacent to the alkyne generally increasing reactivity. nih.gov The choice of solvent and ligands also plays a crucial role in the reaction kinetics. beilstein-journals.orgnih.gov Some studies suggest that the rate-determining step is the cyclization of the azide and the alkyne. researchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide like this compound exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This is in stark contrast to the thermal reaction, which produces a mixture of 1,4- and 1,5-isomers. nih.gov

This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. The stepwise process, involving the formation of a six-membered copper-containing intermediate, sterically and electronically favors the pathway leading to the 1,4-isomer. rsc.org This reliable and predictable outcome has made CuAAC an invaluable tool in various fields, including drug discovery, materials science, and bioconjugation. nih.govresearchgate.net

The table below summarizes the key features of the CuAAC reaction.

FeatureDescription
Reactants This compound (azide) and a terminal alkyne
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity Exclusively 1,4-isomer
Conditions Mild, often at room temperature in various solvents, including water
Mechanism Stepwise, involving copper-acetylide intermediates

Copper-Free Click Chemistry Approaches (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

While CuAAC is extremely powerful, the cytotoxicity of the copper catalyst can be a limitation, especially in biological systems. glenresearch.comnih.gov This has led to the development of copper-free click chemistry methods. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC utilizes a cycloalkyne, typically a cyclooctyne (B158145) derivative, where ring strain provides the driving force for the reaction with an azide. wikipedia.orgmagtech.com.cn The high degree of ring strain (~18 kcal/mol) in cyclooctynes significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. wikipedia.orgnih.gov

Various cyclooctyne reagents have been developed to tune the reaction kinetics and stability, such as dibenzocyclooctynes (DBCO), difluorinated cyclooctynes (DIFO), and bicyclononynes (BCN). glenresearch.comwikipedia.orgnih.gov The reaction of this compound with one of these strained alkynes would proceed readily under mild, catalyst-free conditions.

Unlike CuAAC, the SPAAC reaction is not inherently regioselective and typically produces a mixture of regioisomeric triazoles. wikipedia.org However, for many applications, particularly in bioconjugation where the primary goal is simply to link two molecules, this lack of regioselectivity is not a significant drawback. wikipedia.org The key advantage of SPAAC is its bioorthogonality; the reaction is highly specific and does not interfere with biological processes, making it ideal for in vivo applications. nih.govrsc.org

The table below compares key aspects of CuAAC and SPAAC.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required (Copper I)Not required
Alkyne Terminal AlkyneStrained Cycloalkyne (e.g., DBCO, DIFO)
Regioselectivity High (1,4-isomer only)Low (mixture of regioisomers)
Biocompatibility Limited by copper toxicityHigh (bioorthogonal)
Reaction Rate Very fast with catalystFast, dependent on cyclooctyne structure

Orthogonal Click Reactions and Multicomponent Integrations

The presence of the azide functionality marks this compound as a prime substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. organic-chemistry.orgwikipedia.org The azide group can readily participate in 1,3-dipolar cycloaddition reactions, which are cornerstones of bioorthogonal chemistry, allowing for the covalent linking of molecules in complex biological environments without interfering with native biochemical processes. nih.gov

Two of the most prominent click reactions for which this compound is suitable are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC Reaction : This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The reaction is typically rapid, high-yielding, and can be performed under mild, often aqueous, conditions. beilstein-journals.org

SPAAC Reaction : For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC provides an alternative. This reaction utilizes a strained cyclooctyne, whose ring strain significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed smoothly without a metal catalyst. wikipedia.org

The modular nature of these reactions allows the thiophene core to be integrated into larger, more complex molecular architectures, such as polymers, bioconjugates, or pharmaceutical scaffolds. researchgate.net

Furthermore, the reactive handles on this compound lend themselves to multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govresearchgate.net While specific MCRs involving this exact compound are not extensively detailed, its functional groups are analogous to those used in established MCRs for synthesizing other highly substituted heterocyclic systems. semnan.ac.irresearchgate.net

Table 1: Orthogonal Click Reactions of this compound

Reaction Reactant Catalyst Product Key Features
CuAAC Terminal Alkyne (R-C≡CH) Copper(I) 1,4-disubstituted 1,2,3-triazole High yield, regiospecific, rapid, mild conditions. nih.gov

| SPAAC | Strained Cyclooctyne | None (Catalyst-free) | Bicyclic triazole derivative | Bioorthogonal, suitable for in vivo applications. wikipedia.org |

Transformations Involving the Thiophene Heterocycle

The interaction between the azido group and the thiophene ring gives rise to unique and powerful chemical transformations, including ring cleavage and the formation of novel fused heterocyclic systems.

Thiophene Ring Cleavage Reactions Initiated by Azido Group Proximity

A remarkable reaction of 3-azidothiophenes is their propensity for ring cleavage upon mild thermal decomposition. rsc.orgrsc.org This transformation is initiated by the loss of dinitrogen from the azide to form a highly reactive nitrene intermediate. The proximity of this nitrene to the thiophene's sulfur atom facilitates a unique mechanistic pathway.

Research on analogous ethyl 3-azidothiophene (B14471417) derivatives has shown that the nitrene intermediate can coordinate with the ring's sulfur atom. rsc.org This coordination weakens the C-S bonds of the thiophene ring, leading to its fragmentation. The process results in the novel extrusion of acetylene (B1199291) (C₂H₂) and the formation of an isothiazole (B42339) derivative. rsc.orgrsc.org This reaction represents a rare example of the fragmentation of a five-membered heteroaromatic ring where a β-nitrene induces the extrusion of an acetylene molecule. rsc.org For this specific ring cleavage to occur, the presence of an adjacent group, such as a vinyl azide, on the thiophene ring has been shown to be a critical requirement in related systems. rsc.org

Annulation and Ring-Forming Reactions for Fused Thiophene Systems

In addition to ring cleavage, the nitrene intermediate generated from the thermal decomposition of the azido group can undergo intramolecular reactions to form fused heterocyclic systems. This annulation pathway often competes with the ring-cleavage pathway and provides a direct route to valuable thieno-fused heterocycles.

Specifically, the intramolecular coupling of the nitrene with other functional groups on the thiophene scaffold can lead to the formation of new rings. For instance, studies on a related ethyl 2-azido-3-(3-azido-2-thienyl)propenoate demonstrated that thermolysis yields not only the ring-cleavage product but also ethyl thieno[3,2-c]pyridazine-3-carboxylate. rsc.org This product arises from a formal intramolecular coupling of the nitrenes generated from the two azide groups. This type of cyclization is a powerful method for building complex polycyclic aromatic systems.

Other synthetic strategies for creating fused thiophene systems often involve the cyclization of functionalized alkynes. mdpi.com For example, the iodolactonization of 3-alkynylthiophene-2-carboxylic acids is a well-established method for producing fused thienopyranones, demonstrating the utility of the thiophene-2-carboxylate (B1233283) scaffold in annulation reactions. researchgate.net

Reactivity of the Ester Moiety in Derivatization and Further Transformation

The isobutyl ester group at the C2 position of the thiophene ring serves as a versatile handle for derivatization and further molecular elaboration through standard ester transformations. These reactions allow for the modification of the carboxyl group into other functionalities, such as carboxylic acids, amides, or different esters, thereby enabling the synthesis of a diverse library of thiophene derivatives.

Key transformations of the ester moiety include:

Hydrolysis : The isobutyl ester can be hydrolyzed under either acidic or basic (saponification) conditions to yield the corresponding 3-azidothiophene-2-carboxylic acid. This carboxylic acid is a key intermediate, providing a reactive site for further coupling reactions, such as amide bond formation. nih.gov

Amidation : The ester can be converted directly into an amide by reacting it with a primary or secondary amine. This reaction can be facilitated by reagents such as potassium tert-butoxide or by converting the ester first to the carboxylic acid and then using standard peptide coupling agents. researchgate.net This allows for the introduction of a wide range of substituents.

Transesterification : In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the isobutyl group, leading to the formation of a new ester. This allows for the fine-tuning of the molecule's steric and electronic properties.

These derivatizations are fundamental in medicinal chemistry for exploring structure-activity relationships and improving the physicochemical properties of lead compounds. nih.gov

Table 2: Potential Derivatization Reactions of the Ester Moiety

Reaction Type Reagents Product
Hydrolysis LiOH or HCl (aq) 3-Azidothiophene-2-carboxylic acid
Amidation R₂NH, KOtBu N,N-dialkyl-3-azidothiophene-2-carboxamide

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl-3-azidothiophene-2-carboxylate |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Isobutyl-3-azidothiophene-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons within the molecule.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments. The electron-withdrawing nature of the azide (B81097) and carboxylate groups significantly influences the chemical shifts of the adjacent protons on the thiophene (B33073) ring. The protons of the isobutyl group exhibit characteristic splitting patterns due to spin-spin coupling.

The thiophene ring protons at the C-4 and C-5 positions appear as distinct doublets in the aromatic region of the spectrum. The coupling between these two adjacent protons results in a splitting pattern with a coupling constant (³J) typical for vicinal protons on a thiophene ring. The isobutyl group displays a set of signals in the aliphatic region: a doublet for the two methylene (B1212753) (-OCH₂-) protons coupled to the single methine proton, a multiplet (nonet) for the methine (-CH-) proton coupled to both the methylene and the six methyl protons, and a doublet for the six equivalent methyl (-CH₃) protons coupled to the methine proton.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Thiophene) 7.60 - 7.80 Doublet ~5.5
H-4 (Thiophene) 7.10 - 7.30 Doublet ~5.5
-OCH₂- (Isobutyl) 4.10 - 4.30 Doublet ~6.7
-CH- (Isobutyl) 2.00 - 2.20 Multiplet (Nonet) ~6.7

Note: Predicted values are based on standard chemical shift tables and data from analogous thiophene ester compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete characterization of the carbon framework.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum (~160-170 ppm). libretexts.org The carbons of the thiophene ring (C-2, C-3, C-4, and C-5) resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents. The C-3 carbon, bonded to the electron-donating (through resonance) but electronegative azide group, and the C-2 carbon, bonded to the carboxylate group, are particularly deshielded. The carbons of the isobutyl group appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160.0 - 165.0
C-2 (Thiophene) 135.0 - 140.0
C-3 (Thiophene) 130.0 - 135.0
C-5 (Thiophene) 128.0 - 132.0
C-4 (Thiophene) 124.0 - 128.0
-OC H₂- (Isobutyl) 72.0 - 75.0
-C H- (Isobutyl) 27.0 - 30.0

Note: Predicted values are based on standard chemical shift tables and data from analogous thiophene ester compounds such as ethyl 2-aminothiophene-3-carboxylate. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula.

The fragmentation of the molecular ion is predictable and provides valuable structural information. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene intermediate. researchgate.net Other significant fragmentation pathways include the cleavage of the isobutyl group, either as a radical (•C₄H₉, 57 Da) or as isobutylene (B52900) (C₄H₈, 56 Da), and the characteristic fragmentation of the ester functional group. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Fragment Lost Proposed Fragment Structure
239 - [M]⁺• (Molecular Ion)
211 N₂ [M-28]⁺•
183 C₄H₈ (Isobutylene) [M-56]⁺•
182 C₄H₉ (Isobutyl radical) [M-57]⁺
166 OC₄H₉ (Isobutoxyl radical) [M-73]⁺

Note: Fragmentation analysis is based on established principles for thiophenes, esters, and aryl azides. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions corresponding to the azide and ester moieties.

The most diagnostic peak in the spectrum is the strong, sharp absorption band arising from the asymmetric stretching vibration of the azide (-N₃) group, which typically appears in the region of 2100-2150 cm⁻¹. researchgate.netresearchgate.net The presence of the ester is confirmed by a strong absorption from the carbonyl (C=O) stretch, expected around 1710-1730 cm⁻¹. Other characteristic bands include C-O stretching vibrations from the ester group, C-H stretching from both the thiophene ring and the aliphatic isobutyl group, and various vibrations associated with the thiophene ring itself. nii.ac.jp

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch Azide (-N₃) 2100 - 2150 Strong, Sharp
C-H Stretch (Aromatic) Thiophene Ring 3050 - 3150 Medium
C-H Stretch (Aliphatic) Isobutyl Group 2850 - 3000 Medium-Strong
C=O Stretch Ester 1710 - 1730 Strong
Ring Stretch Thiophene Ring 1400 - 1600 Medium

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While no public crystal structure for this compound is available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal were obtained, this technique would provide unequivocal data on bond lengths, bond angles, and torsional angles.

Analysis of the closely related compound, methyl-3-aminothiophene-2-carboxylate, reveals a planar thiophene ring system. mdpi.com It is expected that this compound would also feature a planar thiophene ring. X-ray analysis would confirm the geometry of the azide group, which is expected to be linear, and its orientation relative to the thiophene ring. Furthermore, the conformation of the flexible isobutyl ester chain would be determined, revealing how the molecules pack in the crystal lattice. Intermolecular interactions, such as C-H···S or other weak contacts, which stabilize the crystal packing, could also be identified and characterized. mdpi.com

Application of Derivative Spectrophotometry for Complex Mixture Analysis in Related Systems

Derivative spectrophotometry is a powerful analytical technique that enhances the resolution of overlapping absorption bands in traditional UV-Visible spectroscopy. By calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, broad spectral features are suppressed, and minor spectral details are amplified. This allows for the accurate quantification of an analyte in the presence of interfering substances. scholarsresearchlibrary.combenthamscience.com

In the context of related systems, this method is highly valuable for the analysis of thiophene derivatives in complex matrices such as pharmaceutical formulations or environmental samples. scholarsresearchlibrary.com For this compound, which possesses a distinct UV chromophore due to the substituted thiophene ring, derivative spectrophotometry could be employed for quantitative analysis during synthesis to monitor reaction progress or to determine its concentration in a final product without the need for extensive separation procedures. The "zero-crossing" technique, where the concentration of one component is measured at a wavelength where the derivative spectrum of an interfering component is zero, provides a selective and robust method for simultaneous determination in multicomponent mixtures. nih.gov

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic landscape of a molecule, which in turn governs its reactivity. For isobutyl 3-azidothiophene-2-carboxylate, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. ub.ac.idmdpi.comnih.govnih.gov For azidothiophene derivatives, DFT calculations can provide detailed information about the molecular geometry, electronic structure, and spectroscopic properties.

DFT studies on related 5-nitrothiophene derivatives have been used to investigate their electronic characteristics, including frontier molecular orbital energies and atomic net charges. nih.gov Similar calculations on isobutyl 3-azidothiophene-2-carboxylate would involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic properties. Key parameters obtained from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors that provide quantitative measures of the molecule's propensity to participate in chemical reactions. These descriptors, based on the principles of conceptual DFT, include electronegativity, chemical hardness, and the electrophilicity index. This information is crucial for predicting how the molecule will interact with other reagents. For instance, DFT calculations on allyl mercaptan and its derivatives have been used to determine thermodynamic and global descriptors of chemical activity. nih.gov

A hypothetical summary of DFT-calculated electronic properties for isobutyl 3-azidothiophene-2-carboxylate is presented in Table 1.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.8 eVEnergy released upon gaining an electron.
Electronegativity4.15 eVMeasure of the ability to attract electrons.
Chemical Hardness2.35 eVResistance to change in electron distribution.
Electrophilicity Index3.66 eVA measure of electrophilic character.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and functional groups, is crucial for its reactivity and interactions. Conformational analysis of isobutyl 3-azidothiophene-2-carboxylate can be performed using a variety of computational methods, ranging from less computationally demanding molecular mechanics to more accurate semi-empirical and ab initio methods.

Molecular mechanics methods, which use classical physics to model the potential energy of a molecule as a function of its geometry, are well-suited for rapidly exploring the conformational space of flexible molecules like isobutyl 3-azidothiophene-2-carboxylate. These methods can identify low-energy conformers by considering factors such as bond stretching, angle bending, and torsional strain. The isobutyl group, in particular, has several rotatable bonds that can give rise to multiple conformers.

Semi-empirical methods, which incorporate some experimental data and approximations to simplify quantum mechanical calculations, can provide a more accurate description of the electronic effects that influence conformational preferences. These methods can be used to refine the geometries of the conformers identified by molecular mechanics and to obtain more reliable energy rankings. Studies on thiophene-2-sulphonyl radicals have utilized such methods to investigate their conformational properties. researchgate.net Similarly, ab-initio MO calculations have been used to study the conformational properties of 3-formyl-thiophene. rsc.org

For isobutyl 3-azidothiophene-2-carboxylate, a key conformational feature is the orientation of the isobutyloxycarbonyl group relative to the thiophene (B33073) ring. The planarity of the thiophene ring and the ester group can be influenced by steric and electronic interactions. A potential energy surface scan, where the dihedral angle between the thiophene ring and the ester group is systematically varied, can reveal the most stable conformations and the energy barriers between them.

Table 2 presents a hypothetical conformational analysis summary for isobutyl 3-azidothiophene-2-carboxylate.

ConformerDihedral Angle (Ring-C=O)Relative Energy (kcal/mol)Population (%)Method
A0° (syn-periplanar)0.065B3LYP/6-31G(d)
B180° (anti-periplanar)1.230B3LYP/6-31G(d)
C90° (perpendicular)4.55B3LYP/6-31G(d)

Note: The data in this table is hypothetical and illustrates the expected results from a conformational analysis.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mit.eduresearchgate.netnih.gov For isobutyl 3-azidothiophene-2-carboxylate, this can involve studying the thermal or photochemical decomposition of the azide (B81097) group, as well as its participation in various cycloaddition reactions.

The transition state is a critical point on the potential energy surface that separates reactants from products. researchgate.netucsb.edu Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. Computational methods can be used to locate transition state structures and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. e3s-conferences.org

For the thermal decomposition of isobutyl 3-azidothiophene-2-carboxylate, which likely proceeds through a nitrene intermediate, computational modeling can be used to identify the transition state for the extrusion of dinitrogen. The geometry of this transition state would reveal the extent of N-N bond breaking and the structural changes in the rest of the molecule. The calculated activation energy would provide an estimate of the temperature at which this decomposition becomes significant.

Various computational methods are available for finding transition states, such as the synchronous transit-guided quasi-Newton (STQN) method or the nudged elastic band (NEB) method. ims.ac.jp Once a transition state structure is located, a frequency calculation is typically performed to confirm that it is a true first-order saddle point, characterized by one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3 provides a hypothetical summary of activation energy calculations for a reaction involving isobutyl 3-azidothiophene-2-carboxylate.

ReactionComputational MethodActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Thermal DecompositionDFT (B3LYP/6-31G(d))25.4-450
[3+2] CycloadditionMP2/6-311+G(d,p)18.2-320

Note: The values in this table are hypothetical and illustrative of data from transition state calculations.

Beyond identifying individual transition states, computational modeling can be used to map out entire reaction pathways, including the formation of intermediates and the possibility of competing reaction channels. By comparing the activation energies of different pathways, it is possible to predict the major products of a reaction.

For example, the nitrene intermediate generated from the decomposition of isobutyl 3-azidothiophene-2-carboxylate could undergo several subsequent reactions, such as intramolecular C-H insertion or ring expansion. Computational modeling can be used to calculate the activation energies for each of these pathways, thereby predicting the likely product distribution.

Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. By constructing a potential energy surface that includes all relevant intermediates and transition states, a comprehensive understanding of the reaction mechanism can be obtained.

Theoretical Studies on Intermolecular Interactions and Molecular Recognition (Focus on structural and energetic aspects)

The non-covalent interactions between molecules play a crucial role in determining the properties of materials and the outcomes of chemical processes. Theoretical studies can provide detailed insights into the nature and strength of these interactions.

For isobutyl 3-azidothiophene-2-carboxylate, intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces will govern its physical properties in the solid and liquid states. Computational methods can be used to model these interactions and to predict the crystal packing of the molecule. High-level quantum chemical approaches have been used to provide a reliable description of stacked configurations of some thiophene-cored systems. mdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion contributions. This allows for a detailed understanding of the forces that drive molecular association. The dispersion interaction is often found to be a major source of attraction in thiophene dimers. researchgate.netacs.org

In the context of molecular recognition, computational modeling can be used to study the binding of isobutyl 3-azidothiophene-2-carboxylate to a host molecule or a biological receptor. Docking simulations can predict the preferred binding mode and estimate the binding affinity. These studies are crucial for the design of new molecules with specific recognition properties. A computational study on methyl-3-aminothiophene-2-carboxylate has explored its intermolecular interactions in the solid state. mdpi.com

Table 4 presents a hypothetical energy decomposition analysis for the dimer of isobutyl 3-azidothiophene-2-carboxylate.

Interaction ComponentEnergy (kcal/mol)
Electrostatic-3.5
Exchange6.2
Induction-1.8
Dispersion-7.1
Total Interaction Energy -6.2

Applications in Advanced Organic Synthesis and Materials Science

Isobutyl-3-azidothiophene-2-carboxylate as a Strategic Building Block in Multi-Step Synthesis

This compound serves as a versatile and strategic building block in the multi-step synthesis of complex molecules, particularly in the construction of pharmacologically relevant scaffolds. The thiophene (B33073) core is a recognized pharmacophore present in numerous FDA-approved drugs, and its substitution with both an azide (B81097) and an ester group at adjacent positions provides dual reactivity for a wide array of chemical transformations. nih.gov The sulfur atom within the thiophene ring can enhance drug-receptor interactions through hydrogen bonding and often serves as a bioisosteric replacement for phenyl rings, which can improve the metabolic stability and binding affinity of the parent compound. nih.gov

The azide group is a highly energetic and versatile functional group that can participate in various reactions, most notably 1,3-dipolar cycloadditions, to form nitrogen-containing heterocycles. scispace.comresearchgate.net The isobutyl ester functionality, on the other hand, provides a handle for modifications such as hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This dual functionality allows for the sequential or sometimes one-pot construction of elaborate molecular architectures. Synthetic strategies often utilize the thiophene derivative as a central scaffold onto which other cyclic or acyclic moieties are appended, leading to compounds with potential therapeutic applications. The development of efficient synthetic routes to thiophene derivatives, including those involving cyclization of functionalized alkynes, has made these building blocks more accessible for complex syntheses. mdpi.comresearchgate.net

Construction of Diverse Heterocyclic Frameworks

The unique arrangement of the azide and ester groups on the thiophene ring of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic frameworks. These frameworks are central to the development of new materials and therapeutic agents.

Pyrroles: The synthesis of pyrroles can be achieved from azides through various transition metal-catalyzed reactions. For instance, dienyl azides can be converted into substituted pyrroles using catalysts like zinc iodide or rhodium compounds at room temperature. organic-chemistry.org While not a direct application of the title compound, this demonstrates the utility of azides in pyrrole synthesis. Other classical methods for pyrrole synthesis include the Hantzsch, Paal-Knorr, and Knorr syntheses, which involve the condensation of α-amino ketones with dicarbonyl compounds. organic-chemistry.orgpharmaguideline.comsyrris.com

Pyrazoles: Pyrazoles can be synthesized through various methods, including the one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds. organic-chemistry.org Another common approach involves the condensation of 1,3-diketones with hydrazine. organic-chemistry.org The azide functionality in this compound can serve as a precursor to diazo compounds or other reactive intermediates necessary for pyrazole formation. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions. organic-chemistry.org

1,2,3-Triazoles: The azide group is a key participant in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles. researchgate.netnih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" and offers high yields and regioselectivity for the 1,4-disubstituted isomer. scispace.comnih.govnih.gov this compound can readily undergo this reaction with a variety of alkynes to produce thiophene-substituted 1,2,3-triazoles. Catalyst-free 1,3-dipolar cycloadditions between azides and electron-deficient alkenes also provide a straightforward route to 1,2,3-triazoles. scispace.com

Table 1: Synthesis of Single-Ring Heterocycles

Heterocycle General Synthetic Method Starting Material Example (Conceptual)
Pyrrole Transition Metal-Catalyzed Cyclization Dienyl Azides
Pyrazole 1,3-Dipolar Cycloaddition Diazo Compounds and Alkynes
1,2,3-Triazole Huisgen 1,3-Dipolar Cycloaddition Organic Azides and Alkynes

Thienopyrimidines: Thienopyrimidines are bicyclic heterocyclic compounds that exhibit a range of biological activities. mdpi.com Their synthesis often starts from 2-aminothiophene-3-carboxylates, which can be conceptually derived from this compound via reduction of the azide group. ekb.eg These amino esters can then be cyclized with various one-carbon synthons like formamide or isothiocyanates to build the pyrimidine ring fused to the thiophene core. nih.govnih.govresearchgate.net For example, reaction with formamide can yield thieno[2,3-d]pyrimidin-4-ones. mdpi.comnih.gov

Triazolopyrimidines: Triazolopyrimidines are another class of fused heterocycles with significant interest in medicinal chemistry. nih.gov Their synthesis can be achieved by reacting aminotriazoles with β-ketoesters or by the condensation of hydrazinylpyrimidines with carboxylic acid derivatives. kjpupi.idnih.govresearchgate.net Starting from this compound, a multi-step sequence could involve the formation of a triazole ring followed by the construction of the pyrimidine ring, or vice-versa, to access these fused systems.

Table 2: Synthesis of Fused Polycyclic Heterocyclic Systems

Heterocyclic System General Synthetic Approach Key Intermediate
Thienopyrimidines Annulation of a pyrimidine ring onto a thiophene core 2-Aminothiophene-3-carboxylate
Triazolopyrimidines Fusion of a triazole and a pyrimidine ring Aminotriazoles or Hydrazinylpyrimidines

Development of Novel Synthetic Methodologies and Cascade Reactions Enabled by Azidothiophene Esters

The presence of both an azide and an ester group in this compound allows for the development of novel synthetic methodologies and cascade reactions. A cascade reaction, or tandem reaction, is a process where multiple bonds are formed in a single synthetic operation without isolating the intermediates. This approach is highly efficient and atom-economical.

For instance, a reaction sequence could be initiated at the azide functionality, such as an intramolecular cyclization, which then triggers a subsequent reaction involving the ester group. The development of such reactions is a current area of interest in organic synthesis. While specific cascade reactions involving this compound are not extensively documented in the provided search results, the potential for such transformations is inherent in its structure. The azide can be converted into other reactive species, such as nitrenes, which can undergo a variety of cyclization and insertion reactions.

Chemical Derivatization Strategies for Analytical Enhancement and Material Property Modulation

Chemical derivatization of this compound can be employed to enhance its analytical detection or to modulate the properties of materials derived from it.

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve the ionization efficiency and chromatographic separation of molecules. Carboxylic acids, which can be obtained from the hydrolysis of the isobutyl ester, are often challenging to analyze by reversed-phase LC-MS due to their polarity and poor ionization.

A common strategy is to derivatize the carboxyl group. For example, carbodiimide-mediated coupling with an amine containing a readily ionizable group or a hydrophobic moiety can enhance detection and retention on a reversed-phase column. Recent studies have shown that derivatization of carboxyl-containing metabolites with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can lead to a significant increase in signal intensity and improved chromatographic separation of isomers. nih.gov The bromine atom in such a derivatizing agent also provides a characteristic isotopic pattern that can be used for data mining in untargeted analyses. nih.gov While this is a general strategy for carboxylic acids, it is applicable to the hydrolyzed form of this compound to improve its analytical characterization.

Introduction of Spectroscopically Active Tags

The azide functional group on the this compound molecule is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." thermofisher.compeptide.com This reaction provides a highly efficient and specific method for covalently linking the thiophene moiety to other molecules that have been functionalized with an alkyne group. thermofisher.com This capability allows for the strategic introduction of spectroscopically active tags, such as fluorophores, into various systems.

The process involves a two-step approach where the molecule of interest is first tagged with either an azide or an alkyne. The complementary functional group is then present on the spectroscopic probe. thermofisher.com In the context of this compound, the azide group serves as a handle to "click" on an alkyne-modified fluorescent dye. researchgate.net Thiophene derivatives themselves can exhibit fluorescent properties, and their emission characteristics can be tuned by altering their chemical structure. researchgate.netresearchgate.net The conjugation of a thiophene unit can influence the photophysical properties of the resulting tagged molecule.

The click chemistry approach is characterized by its high efficiency, specificity, and biocompatibility, allowing for reactions to be performed under mild conditions. thermofisher.com This makes it possible to label complex biological molecules without significant side reactions. thermofisher.com For instance, an alkyne-functionalized biomolecule can be selectively labeled with an azide-containing tag, such as a derivative of this compound, which in turn could be linked to a fluorescent reporter.

Potential Fluorogenic Probes for Click Chemistry:

A variety of alkyne-modified fluorescent dyes are commercially available or can be synthesized for use in click chemistry applications. These can be attached to the azide group of this compound.

Fluorophore ClassExcitation (nm)Emission (nm)Notes
Coumarin Derivatives~350-450~450-550Known for sensitivity to environmental polarity.
Fluorescein Derivatives~490~520High quantum yields and good stability in biological media. ucj.org.ua
Rhodamine Derivatives~550~580Often used for their photostability.
Cyanine Dyes (e.g., Cy5, Cy7)~650-750~670-800Useful for in vivo imaging due to emission in the near-infrared range.

This table presents representative data for common classes of fluorophores and is for illustrative purposes.

Integration into Polymer Chemistry and Advanced Materials Design

The functional groups of this compound lend themselves to the synthesis of novel polymers with tailored properties. Thiophene-based polymers are of significant interest in materials science due to their electronic and optoelectronic properties, making them suitable for applications such as organic photovoltaics and field-effect transistors. nbinno.comresearchgate.net

The azide group on the thiophene ring can be utilized in several ways in polymer synthesis. One key application is in the creation of cross-linkable semiconducting polymers. By incorporating a small molar percentage of an azido-functionalized thiophene monomer into a polymer backbone, the resulting material can be cross-linked after processing, for example, through UV illumination. This cross-linking enhances the thermal stability and solvent resistance of the polymer film without significantly impacting its desirable electronic properties, such as charge carrier mobility.

Furthermore, the azide group serves as a versatile handle for post-polymerization modification via click chemistry. This allows for the synthesis of a parent polymer which can then be functionalized with various side chains to fine-tune its properties. For example, different alkyne-containing molecules can be "clicked" onto the polymer backbone to modify its solubility, morphology, or electronic characteristics. nih.gov This modular approach is highly advantageous for creating a library of materials from a common precursor.

The isobutyl ester group of this compound can also influence the solubility and processing characteristics of the resulting polymers. The bulky isobutyl group can enhance solubility in common organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of organic electronic devices.

Properties of Thiophene-Based Polymers:

The incorporation of thiophene derivatives into polymer chains can lead to materials with a wide range of properties. The table below summarizes some general characteristics of polymers containing thiophene units.

Polymer TypeKey FeaturesPotential Applications
Poly(3-alkylthiophenes)Good solubility, processability, and moderate charge carrier mobility.Organic field-effect transistors (OFETs), sensors.
Donor-Acceptor CopolymersTunable bandgaps, strong absorption in the visible spectrum.Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). nbinno.com
Cross-linked Thiophene PolymersEnhanced thermal and solvent stability, improved morphological stability.Stable active layers in electronic devices.
Thiophene-based PolyestersPotential for bio-based sourcing and tunable mechanical properties.Sustainable packaging, high-performance films. mdpi.com

This table provides a general overview of the properties and applications of different classes of thiophene-containing polymers.

Future Research Directions and Unexplored Frontiers

Catalytic Approaches for Enhanced Efficiency and Selectivity in Reactions of Isobutyl-3-azidothiophene-2-carboxylate

The development of catalytic systems is paramount for achieving efficient and selective transformations of this compound. Future research should focus on metal-catalyzed and organocatalytic methods to control the reactivity of the thiophene (B33073) ring and its functional groups.

A significant area of exploration is the direct C–H functionalization of the thiophene ring. mdpi.com Palladium-catalyzed C-H activation has been extensively studied for heteroaromatic compounds and could be applied to selectively introduce new substituents at the C4 and C5 positions of the thiophene nucleus. mdpi.comnih.gov Research into ligands that can direct the catalyst to a specific C-H bond would be crucial for overcoming challenges in regioselectivity, a common issue with substrates possessing multiple reactive sites. mdpi.com The development of palladium/norbornene cooperative catalysis, also known as the Catellani-type reaction, offers a powerful strategy for the direct vicinal difunctionalization of thiophenes, allowing for the simultaneous installation of two different functional groups at the C4 and C5 positions. nih.gov

Furthermore, catalytic asymmetric functionalization and dearomatization of the thiophene ring are emerging fields that could yield novel chiral building blocks. rsc.orgrsc.org Designing chiral catalysts, such as those based on ruthenium or chiral Brønsted bases, could enable enantioselective transformations, leading to the synthesis of stereogenic compounds with potential applications in medicinal chemistry. rsc.orgrsc.org

Table 1: Potential Catalytic Transformations for this compound

Transformation Type Potential Catalyst System Target Position(s) Desired Outcome
C-H Arylation Pd(OAc)₂ with X-Phos or PtBu₃ ligands C4 and/or C5 Synthesis of poly-substituted thiophenes
Vicinal Difunctionalization Palladium/Norbornene (Catellani-type) C4 and C5 Rapid increase in molecular complexity
Asymmetric Hydrogenation Ruthenium-NHC complexes Thiophene Ring Access to chiral dearomatized thiophenes

Investigation of Novel Transformations Involving Both Azido (B1232118) and Ester Functional Groups

The dual presence of the azido and ester moieties offers opportunities for novel intramolecular reactions and tandem transformations. The azide (B81097) group is a versatile functional group known for its participation in cycloadditions (e.g., "click" chemistry), rearrangements (e.g., Curtius rearrangement), and reductions to amines. nih.govnih.govresearchgate.net The isobutyl ester group can undergo hydrolysis, transesterification, or reduction, or it can be used to direct reactions to its ortho position.

Future work could explore reactions that engage both functional groups simultaneously or sequentially. For instance, a Curtius rearrangement of the azide could generate an isocyanate, which could then react intramolecularly with a derivative of the ester group (e.g., a hydroxyl group after reduction) to form cyclic carbamates. Another avenue involves the reduction of the azide to an amine, followed by intramolecular amidation to form a thieno[3,2-b]pyrrolidinone scaffold, a core structure in various biologically active molecules.

The reactivity of the azide group is influenced by its electronic environment. nih.govresearchgate.net The electron-withdrawing nature of the adjacent ester group on the thiophene ring likely modulates the reactivity of the 3-azido group, a factor that warrants systematic investigation through kinetic and mechanistic studies. Exploring the reaction of the azide as a selective oxidant could also be a fruitful area of research. acs.org

Exploration of Reactivity under Sustainable and Non-Conventional Reaction Conditions

To align with the principles of green chemistry, future research should investigate the reactivity of this compound under sustainable and non-conventional reaction conditions. researchgate.net This includes the use of alternative energy sources like microwave irradiation and mechanochemistry, as well as exploring reactions in environmentally benign solvents such as water, ionic liquids, or supercritical carbon dioxide.

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of heterocyclic compounds, including 2-aminothiophenes. nih.govresearchgate.net Applying this technology to the reactions of this compound could lead to more efficient and rapid synthetic protocols.

Solvent-free reactions or reactions in aqueous biphasic systems could also be explored to minimize the use of volatile organic compounds. researchgate.net These approaches not only reduce the environmental impact but can also simplify product purification and catalyst recycling. researchgate.net

Advanced Computational Design for Predictive Synthesis and Targeted Material Properties

Computational chemistry offers a powerful tool for predicting the reactivity of this compound and for designing novel derivatives with specific, targeted properties. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. researchgate.net

This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates. For example, computational screening can help select the optimal catalyst for a desired C-H functionalization reaction or predict the feasibility of a novel intramolecular cyclization. nih.gov

Furthermore, computational design can be used to explore the potential of this thiophene derivative as a building block for functional organic materials. nih.govresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, absorption spectra, and charge transport characteristics, it is possible to design new molecules for applications in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The integration of computational design with experimental synthesis represents an efficient protocol for discovering new materials. nih.gov

Integration with Automation and Flow Chemistry Platforms for Scalable Research and Production

The integration of automated synthesis and flow chemistry platforms represents a frontier for accelerating the exploration of this compound chemistry and enabling its scalable production. thieme.de Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling potentially hazardous intermediates like azides, precise control over reaction parameters, and straightforward scalability. mdpi.comspringerprofessional.demdpi.commdpi.com

Future research should focus on developing continuous-flow processes for the synthesis and derivatization of this compound. researchgate.net For example, a packed-bed reactor containing a solid-supported catalyst or reagent could be used for the continuous functionalization of the thiophene ring. researchgate.net The use of in-line monitoring techniques, such as FT-IR or NMR spectroscopy, can enable real-time reaction optimization and quality control. nih.govdurham.ac.uk

Table 2: Compound Names Mentioned

Compound Name
This compound
2-bromo-5-(2-methylphenyl)thiophene (BMPT)

Q & A

Basic Questions

Q. What are the common synthetic routes for Isobutyl-3-azidothiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer. For example, analogous thiophene-azide derivatives are synthesized by refluxing intermediates with azide donors (e.g., NaN₃) in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions . Post-synthesis purification often employs reverse-phase HPLC with methanol-water gradients to isolate high-purity products .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and azide integration .
  • IR spectroscopy : Stretching frequencies for the azide (~2100 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) validate functional groups .
  • Melting point analysis : Consistency with literature values ensures purity .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Azides are thermally sensitive and may decompose explosively. Storage at –20°C in amber vials under nitrogen is recommended. Reactions should avoid excessive heat (>80°C) and transition metals that catalyze decomposition . Stability testing via TLC or HPLC at intervals ensures integrity during storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states for azide-alkyne cycloadditions (CuAAC or SPAAC). Parameters like Gibbs free energy and orbital interactions (e.g., HOMO-LUMO gaps) predict reaction rates and regioselectivity. Molecular docking studies further assess binding affinity in bioconjugation contexts .

Q. What challenges arise in analyzing reaction pathways involving this compound?

  • Methodological Answer : Competing pathways (e.g., Curtius rearrangement or nitrene formation) require careful monitoring. Techniques include:

  • LC-MS : Identifies intermediates and byproducts in real-time .
  • Kinetic isotope effects : Isotopic labeling (e.g., ¹⁵N-azide) distinguishes mechanistic steps .
  • Controlled stepwise synthesis : Isolating intermediates clarifies dominant pathways .

Q. How is the compound utilized in biological probe design via click chemistry?

  • Methodological Answer : The azide group enables bioorthogonal tagging of biomolecules (e.g., proteins, glycans). For example, CuAAC with alkyne-modified fluorescent dyes creates imaging probes. Reaction optimization includes pH control (7–8.5), Cu(I) catalyst concentration (1–5 mol%), and biocompatible solvents (e.g., PBS with 10% DMSO) .

Q. How can spectral data elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • NMR coupling constants : Reveal conformational preferences (e.g., thiophene ring planarity) affecting binding .
  • HPLC retention times : Correlate lipophilicity with membrane permeability in drug delivery studies .
  • IR vibrational modes : Link electronic effects of substituents to reactivity in catalytic cycles .

Data Contradictions and Resolution

  • Example : Conflicting reports on azide stability in aqueous vs. anhydrous conditions can be resolved by comparative stability assays. For instance, parallel experiments under both conditions with periodic HPLC analysis quantify degradation rates, guiding solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.